2-(2,3-Dimethylbenzoyl)-6-methylpyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-4-8-13(12(10)3)15(17)14-9-5-7-11(2)16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUQHUCWOGNLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221744 | |
| Record name | (2,3-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-24-1 | |
| Record name | (2,3-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbenzoyl)-6-methylpyridine typically involves the reaction of 2,3-dimethylbenzoyl chloride with 6-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzoyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzyl alcohol derivatives. Substitution reactions can lead to a variety of substituted benzoylpyridines.
Scientific Research Applications
Medicinal Chemistry
a. Role as a Pharmacological Agent
The compound has been investigated for its activity as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). Studies have shown that derivatives of this compound can enhance muscle contraction in isolated smooth muscle tissues, indicating its potential use in treating conditions related to mAChR dysfunctions . The structure-activity relationship (SAR) studies have led to the identification of analogues that exhibit selective activity towards different mAChR subtypes, making them valuable candidates for further pharmacological development.
b. Synthesis of Derivatives
The synthesis of 2-(2,3-Dimethylbenzoyl)-6-methylpyridine and its derivatives has been optimized to enhance their pharmacological properties. For instance, modifications to the benzoyl group have resulted in compounds with improved potency and selectivity . These derivatives are being explored for their potential as anti-inflammatory and analgesic agents, particularly in the context of COX-2 inhibition .
Materials Science
a. Coordination Complexes
The compound is being utilized in the synthesis of coordination complexes with transition metals. These complexes often exhibit unique electronic and optical properties due to the involvement of the pyridine nitrogen atom in coordination chemistry. Such materials are being studied for applications in catalysis and as functional materials in electronic devices .
b. Crystal Engineering
Research has demonstrated that this compound can form well-defined crystalline structures when combined with certain metal ions. The crystallographic studies reveal insights into the molecular packing and interactions within these crystals, which are crucial for applications in drug formulation and delivery systems .
Chemical Probes in Biological Research
a. Investigating Biological Pathways
Due to its ability to modulate receptor activity, this compound serves as a chemical probe for studying biological pathways involving mAChRs. Its selective action allows researchers to dissect the roles of specific receptor subtypes in physiological processes and disease states .
b. Development of Diagnostic Tools
The compound's unique structural features make it suitable for developing diagnostic tools that target specific receptors or enzyme systems within biological samples. This application is particularly relevant in cancer research, where receptor-targeted therapies are gaining traction .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
- Methoxyfenozide: This pesticide features a 3,5-dimethylbenzoyl group attached to a hydrazide backbone. While sharing a dimethylbenzoyl motif with the target compound, methoxyfenozide’s hydrazide functional group enables insect growth regulation via ecdysone receptor binding, a mechanism unlikely for 2-(2,3-dimethylbenzoyl)-6-methylpyridine due to its distinct structure .
Precursor Reactivity
- Chloromethylpyridine Derivatives :
Compounds like 2-(chloromethyl)-6-methylpyridine are precursors for further functionalization. The chloromethyl group facilitates nucleophilic substitution, whereas the dimethylbenzoyl group in the target compound may limit reactivity to electrophilic aromatic substitution or cross-coupling reactions .
Data Tables
Key Findings and Implications
Synthetic Challenges : The steric bulk of the 2,3-dimethylbenzoyl group may lower synthetic yields compared to less hindered analogs (e.g., 3,5-dimethylbenzoyl derivatives) .
Functional Group Impact : Ureido substituents enhance biological activity in pyridines, whereas benzoyl groups may prioritize physicochemical properties like lipophilicity over specific receptor interactions .
Agrochemical Relevance: While benzoyl-containing compounds are prevalent in pesticides, the target compound’s lack of a hydrazide or carbamate group limits direct functional overlap with agents like methoxyfenozide .
Biological Activity
2-(2,3-Dimethylbenzoyl)-6-methylpyridine (C15H15NO) is an organic compound characterized by a pyridine ring substituted with a dimethylbenzoyl group and a methyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties, making this compound a subject of interest for further investigation.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Dimethylbenzoyl Group : A benzene ring with two methyl groups at positions 2 and 3, attached to a carbonyl group.
- Methyl Substitution : A methyl group at the 6-position of the pyridine.
This compound is classified as a ketone due to the presence of the carbonyl group in the benzoyl moiety.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the pyridine ring often correlates with enhanced biological activity due to its ability to interact with various biological targets, including enzymes and receptors involved in microbial growth.
- In Vitro Assays : Research has indicated that derivatives of pyridine compounds can inhibit microbial growth. Specific studies focusing on this compound's efficacy against various microbial strains are warranted to establish its potential as an antimicrobial agent.
Anticancer Activity
The compound's structural features indicate potential anticancer properties. Pyridine derivatives have been shown to act as inhibitors in various biochemical pathways related to cancer progression.
- Case Studies : Similar compounds have demonstrated significant cytotoxic effects against cancer cell lines. For instance, studies on related pyridine derivatives have shown IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7) .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes some key findings related to structural features and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminopyridine | Dimethylamino group at position 4 | Strong nucleophilic catalyst |
| 2-Methylpyridine | Methyl substitution on the pyridine ring | Basic properties; used in synthesis |
| 5-Methyl-2-pyridone | Carbonyl group at position 2 | Exhibits keto-enol tautomerism |
| This compound | Dimethylbenzoyl and methyl substitutions | Potential antimicrobial/anticancer activity |
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer metabolism.
- Receptor Interaction : The compound may interact with specific receptors or proteins involved in disease pathways, potentially leading to therapeutic effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing electrophiles that can attack the nitrogen atom in the pyridine ring.
- Aldol Condensation : The carbonyl group can participate in aldol reactions leading to diverse derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-(2,3-Dimethylbenzoyl)-6-methylpyridine, and how can yield be improved?
The synthesis of this compound can be adapted from methods used for structurally similar pyridine derivatives. For example, halogenation of 6-methylpyridine followed by Friedel-Crafts acylation with 2,3-dimethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) is a plausible route. Evidence from related syntheses (e.g., 2-(chloromethyl)-6-methylpyridine preparation via chlorination ) suggests that controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acyl chloride:pyridine) improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and acyl group integration.
- FT-IR : To identify carbonyl stretching frequencies (~1680–1700 cm⁻¹) and aromatic C-H bonds .
- Elemental Analysis : To validate purity (>95%) and molecular formula .
- HPLC : For assessing purity in solution phase (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers address solubility challenges during experimental design?
The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Sonication at 40–50°C for 10–15 minutes enhances solubility. For reactions requiring aqueous conditions, surfactants like Tween-80 or co-solvents (e.g., THF:water 1:1) are effective .
Q. What are the best practices for storage and stability assessment?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent degradation via oxidation or photolysis. Stability can be monitored using accelerated aging studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .
Q. How does the steric bulk of the 2,3-dimethylbenzoyl group influence reactivity?
The dimethyl substituents increase steric hindrance, reducing nucleophilic attack at the carbonyl carbon. This necessitates stronger electrophiles or elevated temperatures for reactions like amidation or esterification. Computational modeling (e.g., DFT) can predict reactive sites and guide functionalization strategies .
Advanced Research Questions
Q. What discrepancies exist between computational predictions and experimental spectroscopic data for this compound?
Discrepancies in NMR chemical shifts (e.g., aryl protons) often arise from solvent effects or conformational flexibility not accounted for in simulations. For example, DFT calculations in the gas phase may underestimate deshielding effects observed in DMSO-d₆. Multi-solvent NMR experiments and COSMO-RS simulations can reconcile these differences .
Q. How does this compound behave as a ligand in transition-metal complexes?
The pyridine nitrogen and carbonyl oxygen can act as bidentate ligands. In nickel complexes, this ligand forms dinuclear structures with bridging chloride ions, as seen in analogous benzoxazolylpyridine systems. Single-crystal X-ray diffraction confirms a distorted octahedral geometry around the metal center . Table 1 : Coordination Modes in Nickel Complexes
| Ligand | Metal Center Geometry | Bridging Ligands | Reference |
|---|---|---|---|
| This compound | Octahedral | Chloride |
Q. What catalytic applications are feasible for metal complexes of this compound?
Palladium complexes of similar ligands show activity in cross-coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing acyl group enhances oxidative addition rates. Testing catalytic efficiency in model reactions (e.g., aryl bromide coupling with phenylboronic acid) under mild conditions (50°C, K₂CO₃ base) is recommended .
Q. How do structural analogs of this compound compare in biological activity screens?
Analogs with electron-donating groups (e.g., methoxy) on the benzoyl ring exhibit enhanced antimicrobial activity. Structure-activity relationship (SAR) studies using MIC assays against E. coli and S. aureus reveal that methylation at the 2,3-positions balances lipophilicity and target binding .
Q. What strategies resolve contradictions in crystallographic data for derivatives?
Polymorphism can lead to varying unit cell parameters. For example, a derivative may crystallize in monoclinic (P2₁/c) or triclinic (P 1) systems depending on solvent (ethanol vs. acetonitrile). Redundant crystallization trials and Hirshfeld surface analysis clarify packing interactions and validate the dominant polymorph .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
